molecular formula C6H5NO6S B3018918 6-Hydroxy-5-sulfopyridine-3-carboxylic acid CAS No. 1443980-09-3

6-Hydroxy-5-sulfopyridine-3-carboxylic acid

Cat. No.: B3018918
CAS No.: 1443980-09-3
M. Wt: 219.17
InChI Key: LOMBJMRIKBCAFL-UHFFFAOYSA-N
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Description

6-Hydroxy-5-sulfopyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H5NO6S It is a derivative of pyridine, characterized by the presence of hydroxyl, sulfo, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-sulfopyridine-3-carboxylic acid typically involves the sulfonation of 6-hydroxy-3-pyridinecarboxylic acid. The reaction is carried out using sulfuric acid or chlorosulfonic acid as the sulfonating agents under controlled temperature conditions to ensure the selective introduction of the sulfo group at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Hydroxy-5-sulfopyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-sulfopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfo groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions within biological systems.

Comparison with Similar Compounds

    6-Hydroxy-3-pyridinecarboxylic acid: Lacks the sulfo group, resulting in different chemical properties and reactivity.

    5-Sulfosalicylic acid: Contains a sulfo group but differs in the position and presence of additional functional groups.

Uniqueness: 6-Hydroxy-5-sulfopyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both hydroxyl and sulfo groups in the pyridine ring enhances its versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

6-oxo-5-sulfo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO6S/c8-5-4(14(11,12)13)1-3(2-7-5)6(9)10/h1-2H,(H,7,8)(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMBJMRIKBCAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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